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Compound of Interest

Compound Name: XL765

Cat. No.: B560383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of XL765
(Voxtalisib, SAR245409), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian

target of rapamycin (mTOR), in preclinical animal models of cancer. The following sections

detail the compound's mechanism of action, provide structured data from various studies, and

offer detailed experimental protocols for its use in in vivo research.

Mechanism of Action
XL765 is a potent, orally bioavailable small molecule that targets the PI3K/mTOR signaling

pathway, which is frequently hyperactivated in human cancers and plays a crucial role in cell

growth, proliferation, survival, and metabolism.[1][2] XL765 inhibits all four isoforms of class I

PI3K (α, β, γ, and δ) and also directly inhibits mTORC1 and mTORC2.[1][3] This dual inhibition

leads to a comprehensive blockade of the pathway, resulting in decreased phosphorylation of

downstream effectors such as AKT, p70S6K, S6 ribosomal protein, and 4EBP1.[1][4] The

inhibition of this pathway can induce G1 cell-cycle arrest, apoptosis, and a reduction in tumor

growth, angiogenesis, and cell migration.[1][5]

Data Presentation
The following tables summarize quantitative data from preclinical studies involving XL765
administration in various cancer models.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b560383?utm_src=pdf-interest
https://www.benchchem.com/product/b560383?utm_src=pdf-body
https://www.benchchem.com/product/b560383?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24634413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6366304/
https://www.benchchem.com/product/b560383?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24634413/
https://www.medchemexpress.com/SAR245409.html
https://pubmed.ncbi.nlm.nih.gov/24634413/
https://aacrjournals.org/mct/article/13/5/1078/91868/Characterization-of-the-Activity-of-the-PI3K-mTOR
https://pubmed.ncbi.nlm.nih.gov/24634413/
https://www.researchgate.net/figure/XL765-blocks-PI3K-mTOR-signaling-in-MPNST-cells-resulting-in-marked-growth-inhibition_fig1_230589711
https://www.benchchem.com/product/b560383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: In Vitro IC50 Values of XL765

Target IC50 (nmol/L) Cell Line(s) Reference

PI3Kα (p110α) 39 - [3][6]

PI3Kβ (p110β) 113 - [3][6]

PI3Kγ (p110γ) 9 - [6][7]

PI3Kδ (p110δ) 43 - [3][6]

mTOR 157 - [6][7]

DNA-PK 150 - [6][7]

pAKT (T308) 250 PC-3 [4]

pS6 120 PC-3 [4]

Table 2: In Vivo Efficacy and Pharmacodynamic Effects of XL765
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Cancer Model Animal Model
XL765 Dose
and Regimen

Key Findings Reference

Glioblastoma

(GBM 39-luc)

Nude Mice

(intracranial)
Not specified

>12-fold

reduction in

median tumor

bioluminescence

compared to

control.

[6][7]

Glioblastoma

(GBM 39-luc)

Nude Mice

(intracranial)

Not specified (in

combination with

Temozolomide)

140-fold

reduction in

median

bioluminescence.

[6][7]

Pancreatic

(BxPC-3)

Female Nu/Nu

Mice

(subcutaneous)

30 mg/kg, oral

gavage, once

daily

No significant

tumor growth

inhibition as a

single agent.

[6][7]

Pancreatic

(BxPC-3)

Female Nu/Nu

Mice

(subcutaneous)

30 mg/kg XL765

+ 50 mg/kg

Chloroquine

Significant

inhibition of

xenograft growth.

[6][7]

Various Human

Xenografts

Athymic Nude

Mice
Not specified

Significant tumor

growth inhibition

at well-tolerated

doses.

[1][4]

MCF7 (Breast)
Athymic Nude

Mice
30 mg/kg

Maximal

inhibition (61-

84%) of AKT,

p70S6K, and S6

phosphorylation

at 4 hours.

[3]

MCF7 (Breast) Athymic Nude

Mice

100 mg/kg Maximal

inhibition (52-

75%) of AKT,

p70S6K, and S6

[3]
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phosphorylation

at 4 hours.

Glioblastoma

(A172)
Xenograft Mice

100 mg/kg, oral

gavage, every 2

days (in

combination with

TMZ)

Enhanced anti-

cancer effect

compared to

single agents.

[8]

Signaling Pathway Diagram
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Caption: The PI3K/mTOR signaling pathway and the inhibitory action of XL765.
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Experimental Protocols
The following are generalized protocols for the administration of XL765 in animal models of

cancer, based on published studies. Researchers should adapt these protocols to their specific

experimental needs and institutional guidelines.

Protocol 1: In Vivo Efficacy Study in Subcutaneous
Xenograft Models
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of XL765 in

mice bearing subcutaneous tumors.

Materials:

XL765 (Voxtalisib, SAR245409)

Vehicle for formulation (e.g., sterile water with 10 mmol/L HCl, or sterile water)[4][9]

Cancer cell line of interest (e.g., MCF7, PC-3, BxPC-3)[4][7]

Immunocompromised mice (e.g., athymic nude, Nu/Nu)[4][7]

Culture medium (e.g., DMEM with 10-20% FBS)[4][9]

Hanks Balanced Salt Solution (HBSS), ice-cold[4]

Estrogen pellets (for estrogen-dependent models like MCF7)[4]

Calipers

Oral gavage needles

Standard animal housing and monitoring equipment

Procedure:

Cell Culture and Implantation:
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Culture cancer cells in appropriate medium to ~80% confluency.[4][9]

Harvest cells using trypsin and resuspend in ice-cold HBSS at a concentration of 1-5 x

10^7 cells/mL.[4]

Inject 0.1 mL of the cell suspension (1-5 x 10^6 cells) subcutaneously into the hind flank of

each mouse.[4][9]

For estrogen-dependent models like MCF7, implant an estrogen pellet subcutaneously at

the nape of the neck at the time of tumor cell implantation.[4]

Tumor Growth and Staging:

Monitor tumor growth by measuring tumor dimensions with calipers two to three times per

week.[4][9]

Calculate tumor volume using the formula: (Length x Width^2) / 2.

When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into

treatment and control groups.

XL765 Formulation and Administration:

Prepare a fresh formulation of XL765 in the chosen vehicle on each day of dosing. A

common vehicle is sterile water, sometimes with 10 mmol/L HCl to aid solubility.[4][9]

Administer XL765 or vehicle control to the respective groups via oral gavage.[4][6]

A typical dose is 30 mg/kg, administered once daily.[6] Doses can be adjusted based on

the specific study design and tolerance.[3] The dosing volume is typically 10 mL/kg.[4][9]

Monitoring and Endpoints:

Monitor animal body weight and overall health daily.

Continue to measure tumor volume regularly throughout the study.
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The primary endpoint is typically tumor growth inhibition. Other endpoints can include

survival, or collection of tumors for pharmacodynamic analysis.

For pharmacodynamic studies, tumors can be collected at specific time points after the

final dose (e.g., 4 hours) to assess the inhibition of pAKT, pS6, etc., by methods like

Western blot or immunohistochemistry.[3]

Preparation Animal Procedures Treatment & Analysis

1. Cell Culture 2. Cell Harvest & Resuspension 3. Subcutaneous Implantation 4. Tumor Growth Monitoring 5. Randomization 6. XL765/Vehicle Administration 7. Monitor Tumor Volume & Body Weight 8. Study Endpoint & Tissue Collection

Click to download full resolution via product page

Caption: A typical experimental workflow for an in vivo efficacy study of XL765.

Protocol 2: Pharmacodynamic Analysis of PI3K/mTOR
Pathway Inhibition
This protocol outlines the procedure for assessing the in vivo target engagement of XL765.

Procedure:

Follow steps 1-3 from Protocol 1 to establish tumors and administer XL765.

At a specified time point after a single or final dose of XL765 (e.g., 4 hours, where maximal

inhibition is often observed), euthanize the mice.[3]

Immediately excise the tumors and snap-freeze them in liquid nitrogen or fix them in an

appropriate fixative (e.g., zinc fixative) for immunohistochemistry.[4]

For Western blot analysis, homogenize the frozen tumor tissue in lysis buffer containing

protease and phosphatase inhibitors.

Determine protein concentration using a standard assay (e.g., BCA).
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Perform SDS-PAGE and Western blotting using primary antibodies against key pathway

proteins, including:

Phospho-AKT (S473 and T308)

Total AKT

Phospho-p70S6K (T389)

Total p70S6K

Phospho-S6 (S240/244)

Total S6

Quantify band intensities to determine the percentage of inhibition relative to the vehicle-

treated control group.

Concluding Remarks
XL765 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models

by effectively inhibiting the PI3K/mTOR signaling pathway.[1] The protocols and data presented

here serve as a guide for researchers designing in vivo studies to further investigate the

therapeutic potential of this compound. Careful consideration of the tumor model, dosing

regimen, and appropriate pharmacodynamic endpoints is crucial for successful and informative

preclinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6366304/
https://www.medchemexpress.com/SAR245409.html
https://aacrjournals.org/mct/article/13/5/1078/91868/Characterization-of-the-Activity-of-the-PI3K-mTOR
https://www.researchgate.net/figure/XL765-blocks-PI3K-mTOR-signaling-in-MPNST-cells-resulting-in-marked-growth-inhibition_fig1_230589711
https://www.selleckchem.com/datasheet/XL765(SAR245409)-S152301-DataSheet.html
https://www.selleckchem.com/products/XL765(SAR245409).html
https://www.scienceopen.com/document_file/2008f427-efae-467e-af75-8efa1e00c9cb/PubMedCentral/2008f427-efae-467e-af75-8efa1e00c9cb.pdf
https://www.glpbio.com/xl765.html
https://www.benchchem.com/product/b560383#xl765-administration-in-animal-models-of-cancer
https://www.benchchem.com/product/b560383#xl765-administration-in-animal-models-of-cancer
https://www.benchchem.com/product/b560383#xl765-administration-in-animal-models-of-cancer
https://www.benchchem.com/product/b560383#xl765-administration-in-animal-models-of-cancer
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560383?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

